Cas no 921211-27-0 ((4-AMINO-2-FLUOROPHENYL)BORONIC ACID)

(4-Amino-2-fluorophenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both an amino and a fluorine substituent on the phenyl ring enhances its reactivity and selectivity, making it valuable for constructing complex aromatic frameworks. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization is critical. Its stability under typical reaction conditions and compatibility with various catalysts further contribute to its utility. Proper handling under inert conditions is recommended to preserve its integrity.
(4-AMINO-2-FLUOROPHENYL)BORONIC ACID structure
921211-27-0 structure
Product name:(4-AMINO-2-FLUOROPHENYL)BORONIC ACID
CAS No:921211-27-0
MF:C6H7BFNO2
MW:154.934684991837
CID:1971754
PubChem ID:21954811

(4-AMINO-2-FLUOROPHENYL)BORONIC ACID Chemical and Physical Properties

Names and Identifiers

    • (4-AMINO-2-FLUOROPHENYL)BORONIC ACID
    • SCHEMBL1702676
    • 4-AMINO-2-FLUOROPHENYLBORONIC ACID
    • DB-186758
    • AKOS006305787
    • (4-AMINO-2-FLUOROPHENYL)BORONICACID
    • EN300-149116
    • 921211-27-0
    • B-(4-amino-2-fluorophenyl)boronic acid
    • AB59538
    • Inchi: InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2
    • InChI Key: NBTPCMZIQKVNFG-UHFFFAOYSA-N
    • SMILES: B(C1=C(C=C(C=C1)N)F)(O)O

Computed Properties

  • Exact Mass: 155.0553868Da
  • Monoisotopic Mass: 155.0553868Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • PSA: 66.48000
  • LogP: -0.33110

(4-AMINO-2-FLUOROPHENYL)BORONIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-149116-0.1g
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
0.1g
$175.0 2023-02-14
Enamine
EN300-149116-2.5g
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
2.5g
$389.0 2023-02-14
Enamine
EN300-149116-0.25g
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
0.25g
$183.0 2023-02-14
Enamine
EN300-149116-1.0g
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
1g
$0.0 2023-06-05
Enamine
EN300-149116-1000mg
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
1000mg
$428.0 2023-09-28
TRC
A634008-10mg
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
10mg
$ 50.00 2022-06-07
Enamine
EN300-149116-250mg
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
250mg
$393.0 2023-09-28
Enamine
EN300-149116-500mg
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
500mg
$410.0 2023-09-28
Enamine
EN300-149116-10.0g
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
10.0g
$855.0 2023-02-14
Enamine
EN300-149116-0.5g
(4-amino-2-fluorophenyl)boronic acid
921211-27-0
0.5g
$190.0 2023-02-14

(4-AMINO-2-FLUOROPHENYL)BORONIC ACID Related Literature

Additional information on (4-AMINO-2-FLUOROPHENYL)BORONIC ACID

Introduction to (4-Amino-2-Fluorophenyl)boronic Acid (CAS No. 921211-27-0)

The compound (4-Amino-2-Fluorophenyl)boronic Acid with CAS No. 921211-27-0 is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery. This compound is characterized by its unique structure, which combines an amino group at the 4-position and a fluorine atom at the 2-position of a phenyl ring, attached to a boronic acid moiety. The combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in cross-coupling reactions.

Recent advancements in cross-coupling chemistry have highlighted the importance of boronic acids like (4-Amino-2-Fluorophenyl)boronic Acid in constructing complex molecular architectures. The Suzuki-Miyaura coupling reaction, for instance, has been extensively utilized to form biaryl bonds using this compound as a key precursor. This reaction is not only efficient but also environmentally friendly, making it a preferred method in modern synthetic chemistry.

One of the most notable applications of (4-Amino-2-Fluorophenyl)boronic Acid is in the synthesis of heterocyclic compounds, which are crucial components in many pharmaceutical agents. The amino group at the 4-position facilitates nucleophilic substitutions, while the fluorine atom at the 2-position introduces electronic effects that can modulate reactivity and selectivity during reactions. These properties make this compound an ideal candidate for designing bioactive molecules with potential therapeutic applications.

In addition to its role in organic synthesis, (4-Amino-2-Fluorophenyl)boronic Acid has found applications in materials science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs). The phenyl ring structure and the boronic acid group contribute to the electronic properties of these materials, enabling them to emit light efficiently under electrical stimulation. Recent studies have demonstrated that incorporating this compound into OLEDs can significantly enhance their performance and stability.

The synthesis of (4-Amino-2-Fluorophenyl)boronic Acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the hydrolysis of a corresponding boronate ester derived from an aryl halide precursor. The use of palladium catalysts has been shown to improve the efficiency of these reactions, aligning with current trends toward sustainable and catalytic methodologies in organic synthesis.

From a research perspective, (4-Amino-2-Fluorophenyl)boronic Acid has been employed as a model compound to study various chemical transformations and reaction mechanisms. For example, its participation in Kumada coupling reactions has provided valuable insights into the influence of substituents on coupling efficiency and product selectivity. Such studies are essential for advancing our understanding of cross-coupling chemistry and for developing new synthetic strategies.

In conclusion, (4-Amino-2-Fluorophenyl)boronic Acid (CAS No. 921211-27-0) is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an indispensable tool in modern chemical research and industrial synthesis. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and commercial settings is expected to grow further.

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